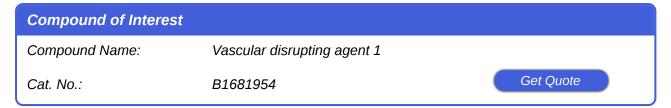


An In-Depth Technical Guide to Vascular Disrupting Agent 1 (BPR0L075)

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CAS 875468-82-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Vascular Disrupting Agent 1, more commonly known by its research code BPR0L075, is a potent, synthetic small molecule that has garnered significant interest in the field of oncology. Identified as 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, this compound functions as a microtubule inhibitor, exhibiting a spectrum of anti-cancer activities including cytotoxicity, anti-angiogenesis, and pronounced vascular disruption within solid tumors. This technical guide provides a detailed examination of its properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Core Physicochemical and Pharmacological Properties

BPR0L075 is a novel synthetic indole compound designed as an analog of Combretastatin A-4, a natural product known for its potent anti-tubulin activity.[1] As a white solid, it was synthesized from 6-methoxyindole and 3,4,5-trimethoxybenzoyl chloride.[2]

Physicochemical Data



| Property | Value | Reference |
|-------------------|-------------------------|-----------|
| CAS Number | 875468-82-9 | - |
| Molecular Formula | C21H21NO5 | [3] |
| Molecular Weight | 367.39 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | Not explicitly reported | - |
| Solubility | Not explicitly reported | - |
| Stability | Not explicitly reported | - |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have shed light on the absorption, distribution, and elimination of BPR0L075. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, the compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 108.6 μ M at 1 hour (Tmax). The plasma concentration declines to approximately 1 μ M after 6 hours and to around 0.1 μ M by the 9-hour mark, indicating a relatively rapid clearance from systemic circulation. This pharmacokinetic profile aligns well with the observed timing of its acute vascular-disrupting effects in vivo.

Mechanism of Action: A Multi-faceted Anti-cancer Agent

BPR0L075 exerts its anti-cancer effects primarily by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.

Tubulin Polymerization Inhibition

The core mechanism of BPR0L075 involves its direct interaction with tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][4] This inhibition of microtubule assembly



disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

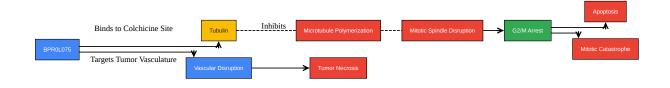
Cell Cycle Arrest and Induction of Apoptosis

The disruption of the mitotic spindle by BPR0L075 leads to an arrest of cancer cells in the G2/M phase of the cell cycle.[1][5] Prolonged arrest at this checkpoint triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis. Key molecular events associated with BPR0L075-induced apoptosis include:

- An increase in the level of cyclin B1.[1]
- A mobility shift of Cdc2 and Cdc25C, proteins that regulate entry into mitosis.[1]
- Phosphorylation of the anti-apoptotic protein Bcl-2.[1]
- Perturbation of the mitochondrial membrane potential.[1]
- Activation of the caspase-3 cascade, a key executioner of apoptosis.[1]

In some cancer cell types, particularly those resistant to other chemotherapeutics, BPR0L075 can induce an alternative form of cell death known as mitotic catastrophe. This process is characterized by the formation of giant, multinucleated cells. Furthermore, the activation of the JNK and p38 MAPK signaling pathways has been implicated in BPR0L075-induced cell death, suggesting a caspase-independent mechanism in certain contexts.

Signaling Pathway of BPR0L075-Induced Cell Death



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BPR0L075 Mechanism of Action

Biological Activity and Therapeutic Potential

BPR0L075 has demonstrated a broad spectrum of anti-cancer activity in both in vitro and in vivo models.

In Vitro Cytotoxicity

The compound exhibits potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the single-digit nanomolar range.[5] Notably, BPR0L075 retains its efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp170/MDR) and MRP, which are common mechanisms of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1] It has also shown potent activity in paclitaxel-resistant ovarian cancer cells, with IC50 values between 2-7 nM.[6]

| Cell Line | Cancer Type | IC50 (nM) | Reference |
|------------|------------------------------------|-----------------------|-----------|
| OVCAR-3 | Ovarian | 2-7 | [6] |
| SKOV-3 | Ovarian | 2-7 | [6] |
| A2780-1A9 | Ovarian | 2-7 | [6] |
| OVCAR-3-TR | Ovarian (Paclitaxel- Resistant) | 2-7 | [6] |
| SKOV-3-TR | Ovarian (Paclitaxel- Resistant) | 2-7 | [6] |
| 1A9-PTX10 | Ovarian (Paclitaxel- Resistant) | 2-7 | [6] |
| КВ | Cervical | Single-digit nM range | [5] |
| MKN-45 | Gastric | Single-digit nM range | [5] |

Vascular-Disrupting and Anti-Angiogenic Effects

A key feature of BPR0L075 is its ability to act as a vascular disrupting agent (VDA). It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow



within the tumor. This results in extensive tumor necrosis. In addition to its effects on existing blood vessels, BPR0L075 also possesses anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

In Vivo Antitumor Efficacy

In preclinical animal models, BPR0L075 has demonstrated significant antitumor activity. Intravenous administration of 50 mg/kg of the compound has been shown to potently inhibit the growth of human tumor xenografts in nude mice, including gastric carcinoma (MKN-45), cervical carcinoma (KB), and a P-gp overexpressing cervical carcinoma cell line (KB-VIN10).[1]

Experimental Protocols

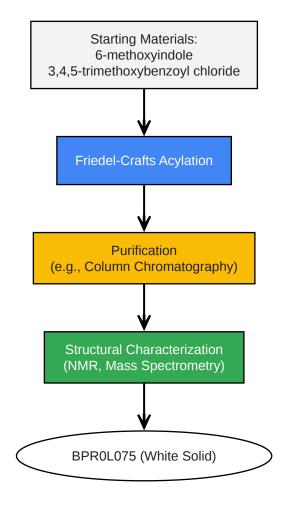
The following sections provide an overview of the standard experimental methodologies used to characterize the properties and activities of BPR0L075.

Synthesis of BPR0L075

While a detailed, step-by-step protocol is not publicly available, the synthesis of BPR0L075 is reported to be a one-step process involving the reaction of 6-methoxyindole with 3,4,5-trimethoxybenzoyl chloride.[2] This reaction is a Friedel-Crafts acylation, where the acyl chloride reacts with the electron-rich indole ring, typically at the C3 position. The product, BPR0L075, is obtained as a white solid.[2]

Workflow for Synthesis and Characterization





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Synthesis and Characterization Workflow

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

- Reagents and Materials: Purified tubulin protein, GTP (guanosine triphosphate),
 polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), a temperature-controlled spectrophotometer or plate reader.
- Procedure:
 - Tubulin is kept on ice to prevent spontaneous polymerization.
 - A reaction mixture is prepared containing tubulin, GTP, and polymerization buffer.



- BPR0L075 or a vehicle control is added to the reaction mixture.
- The reaction is initiated by raising the temperature to 37°C.
- The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
- Data Analysis: The rate and extent of tubulin polymerization in the presence of BPR0L075
 are compared to the control. Inhibition of polymerization is observed as a decrease in the
 rate and/or the final absorbance.

Cell Viability (Cytotoxicity) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

- Reagents and Materials: Cancer cell lines, cell culture medium, BPR0L075, MTT reagent, solubilization solution (e.g., DMSO).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with various concentrations of BPR0L075 for a specified period (e.g., 24, 48, or 72 hours).
 - The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
 - The formazan crystals are dissolved using a solubilization solution.
 - The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration.



In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of BPR0L075 in a living organism.

- Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, sterile saline or other appropriate vehicle for drug administration.
- Procedure:
 - Human cancer cells are injected subcutaneously into the flank of the immunocompromised mice.
 - The tumors are allowed to grow to a palpable size.
 - The mice are then randomized into treatment and control groups.
 - BPR0L075 (e.g., at a dose of 50 mg/kg) or the vehicle control is administered to the mice, typically via intravenous or intraperitoneal injection, according to a predetermined schedule.
 - Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
- Data Analysis: The tumor growth in the BPR0L075-treated group is compared to the control
 group. The percentage of tumor growth inhibition is calculated to determine the efficacy of
 the compound. At the end of the study, tumors can be excised and weighed, and further
 histological or molecular analyses can be performed.

Conclusion

Vascular Disrupting Agent 1 (BPR0L075) is a promising preclinical anti-cancer candidate with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its potent cytotoxicity, particularly against multidrug-resistant cancer cells, combined with its vascular-disrupting properties, makes it an attractive molecule for further development. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for researchers and drug development professionals to explore its full therapeutic



potential in the fight against cancer. Further investigation into its physicochemical properties, such as solubility and stability, will be crucial for its formulation and clinical translation.

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